molecular formula C11H4BrClF3NO2 B3277640 2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid CAS No. 663193-41-7

2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid

Cat. No.: B3277640
CAS No.: 663193-41-7
M. Wt: 354.5 g/mol
InChI Key: OAPOFEPCFRZBNY-UHFFFAOYSA-N
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Description

2-Bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid ( 663193-41-7) is a high-value quinoline derivative supplied with a molecular weight of 354.51 g/mol and the molecular formula C 11 H 4 BrClF 3 NO 2 . This compound is characterized by its distinct molecular structure featuring a bromo substituent at the 2-position, a chloro substituent at the 8-position, and a trifluoromethyl group at the 4-position of the quinoline scaffold, which is further functionalized with a carboxylic acid at the 3-position . The unique combination of halogen and trifluoromethyl groups on the quinoline core makes this compound a highly versatile and privileged scaffold in medicinal chemistry and drug discovery . Its primary research application lies in serving as a key synthetic intermediate for the development of novel therapeutic agents. The specific substitution pattern allows for further functionalization via cross-coupling reactions, making it a critical building block for creating diverse libraries of compounds for biological screening. The presence of the trifluoromethyl group is particularly sought after for its ability to enhance metabolic stability, membrane permeability, and overall bioavailability in candidate molecules . This product is offered with a typical purity of 95% to 98% and requires specific storage conditions in a sealed container under an inert atmosphere at 2-8°C to maintain stability . As with all chemicals of this nature, researchers should consult the Safety Data Sheet prior to use. This compound is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Intended Use This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not approved for use in humans or animals.

Properties

IUPAC Name

2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4BrClF3NO2/c12-9-6(10(18)19)7(11(14,15)16)4-2-1-3-5(13)8(4)17-9/h1-3H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPOFEPCFRZBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N=C2C(=C1)Cl)Br)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4BrClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent halogenation and trifluoromethylation steps are then employed to introduce the bromine, chlorine, and trifluoromethyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficiency and scalability. Advanced techniques such as flow chemistry can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can be performed to convert the quinoline to its corresponding hydroquinoline.

  • Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium iodide (NaI) for halogen exchange.

Major Products Formed:

  • Oxidation: Quinone derivatives

  • Reduction: Hydroquinoline derivatives

  • Substitution: Substituted quinolines with different functional groups

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. Studies have indicated that 2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane penetration and efficacy against pathogens .

Anticancer Properties

Quinoline derivatives, including this compound, have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell growth and survival. This compound's ability to interact with DNA and inhibit topoisomerases has been highlighted as a mechanism of action against cancer cells .

Fluorescent Probes

The unique structural features of this compound make it suitable for use as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation can be exploited in tracking cellular processes and visualizing biomolecular interactions within living organisms . This application is particularly valuable in the fields of biochemistry and molecular biology.

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing other complex molecules. Its reactive functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions, which are essential for constructing diverse chemical libraries for drug discovery .

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2022) evaluated the antimicrobial activity of several quinoline derivatives, including this compound. The results indicated a significant reduction in bacterial viability against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In a comparative study by Lee et al. (2023), the anticancer effects of this compound were assessed against various cancer cell lines, including breast and lung cancer models. The findings showed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis rates, highlighting its therapeutic potential in oncology .

Mechanism of Action

The mechanism by which 2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The positions and types of halogens (Br, Cl) significantly influence molecular weight, acidity, and solubility:

Compound Name Molecular Weight Density (g/cm³) Boiling Point (°C) Predicted pKa Key Substituents
2-Bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid ~320 (estimated) 1.6–1.7 (est.) ~380 (est.) ~2.1 (est.) Br (C2), Cl (C8), CF₃ (C4)
8-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid 275.61 1.577 381.4 2.12 Cl (C8), CF₃ (C4)
8-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid 320.06 N/A N/A N/A Br (C8), CF₃ (C4)
  • Bromine vs.
  • Acidity : The carboxylic acid group (pKa ~2.1–2.12) is critical for bacterial topoisomerase binding. Halogens at C2/C8 may slightly lower pKa via inductive effects .

Key Research Findings

Hydrogen Bonding and Crystal Packing : In 3-chloro-2,4,5-trifluorobenzoic acid , intermolecular O–H⋯O hydrogen bonds form dimers, stabilizing the crystal lattice . Similar interactions likely occur in the target compound, affecting solubility and crystallinity.

Halogen Synergy: Dual halogens (Br + Cl) may synergistically enhance antibacterial activity by targeting multiple bacterial enzyme sites, as observed in fluoroquinolone derivatives .

Biological Activity

2-Bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS No. 663193-41-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H4BrClF3NO2
  • Molecular Weight : 354.51 g/mol
  • Structure : The compound features a quinoline backbone with halogen substituents that influence its biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : The presence of halogen atoms enhances the compound's interaction with microbial membranes, potentially disrupting their integrity and leading to cell death. Studies have shown that halogenated compounds often exhibit improved antimicrobial properties against both Gram-positive and Gram-negative bacteria due to their ability to penetrate bacterial cell walls .
  • Inhibition of Enzymatic Activity : Research indicates that quinoline derivatives can act as inhibitors of various enzymes, including those involved in cancer progression and inflammation. The trifluoromethyl group is known to enhance the potency of such inhibitors by improving binding affinity .
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The trifluoromethyl group has been associated with increased potency in inhibiting cancer-related pathways .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacteria
Enzyme InhibitionInhibits cancer-related enzymes
AnticancerInduces apoptosis in cancer cells

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of halogenated quinolines demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cancer Research : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, highlighting its potential as a chemotherapeutic agent .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid?

The synthesis often involves multi-step halogenation and cyclization processes. For example, intermediate halogenated benzoic acids (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) are synthesized via diazotization and Sandmeyer-type reactions using sodium nitrite and cupric chloride in acidic media . Subsequent cyclization with cyclopropane derivatives under controlled conditions yields the quinoline core. Key steps include optimizing reaction times (e.g., 1.5 hours for halogenation) and purification via solvent extraction (e.g., diethyl ether) .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

X-ray diffraction reveals critical structural details, such as dihedral angles between the carboxyl group and the quinoline ring (e.g., 6.8° deviation in related analogs) and intermolecular hydrogen bonding (O–H⋯O) that stabilizes carboxylic acid dimers . Refinement parameters, including constrained H-atom positions (C–H = 0.93 Å, O–H = 0.82 Å), ensure accurate electron density mapping. Crystallization via slow toluene evaporation is a standard protocol .

Q. What spectroscopic techniques are essential for characterizing intermediates and final products?

  • IR spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹).
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve substituent effects (e.g., trifluoromethyl groups cause distinct splitting patterns).
  • Mass spectrometry : Confirms molecular ions (e.g., [M+H]⁺) and fragmentation pathways for halogenated derivatives .

Advanced Research Questions

Q. How do halogen substituents (Br, Cl, CF₃) influence the electronic properties and reactivity of the quinoline scaffold?

  • Electron-withdrawing effects : The trifluoromethyl group increases electrophilicity at the 4-position, enhancing reactivity toward nucleophilic substitutions.
  • Steric and electronic tuning : Bromine at C2 and chlorine at C8 direct regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by modulating π-electron density . Computational studies (DFT) can predict charge distribution and reactive sites .

Q. What strategies are used to functionalize the quinoline core for antibacterial activity studies?

  • Amino substitution : 7-Amino derivatives (e.g., ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate) are synthesized via azide reduction and cyclocondensation with hydrazonoyl chlorides, yielding pyrido[2,3-f]quinoxalines with potential bioactivity .
  • Fluorine incorporation : Fluorine at C6/C7 positions (as in fluoroquinolones) enhances DNA gyrase inhibition. Comparative SAR studies with non-halogenated analogs reveal potency trends .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., bacterial topoisomerases)?

  • Docking simulations : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to DNA gyrase active sites, guided by X-ray structures of related quinolones .
  • MD simulations : Trajectory analysis evaluates stability of hydrogen bonds between the carboxyl group and key residues (e.g., Ser83 in E. coli gyrase) .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for halogenated intermediates: How are these resolved?

Variations in yields (e.g., 45–70% for 3-chloro-2,4,5-trifluorobenzoic acid) arise from differences in reaction scales, purity of starting materials, or workup protocols. Reproducibility is improved by standardizing stoichiometric ratios (e.g., NaNO₂:substrate = 1:1.2) and optimizing pH during diazotization .

Q. Conflicting bioactivity data across analogs: What factors contribute to this?

  • Substituent positioning : Bromine at C2 vs. C6 alters steric hindrance, affecting target binding.
  • Solubility differences : Trifluoromethyl groups improve membrane permeability but may reduce aqueous solubility, complicating in vitro assays . Dose-response curves and logP measurements clarify these effects.

Methodological Best Practices

Q. What safety protocols are critical when handling this compound and its intermediates?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (as per GHS guidelines) .
  • Ventilation : Perform reactions in fume hoods due to volatile byproducts (e.g., HCl gas during halogenation) .

Q. How are stability and storage conditions optimized for lab-scale batches?

  • Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the carboxylic acid group .
  • Stability assays : Monitor degradation via HPLC (e.g., C18 columns, acetonitrile/water mobile phase) under accelerated conditions (40°C/75% RH) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid
Reactant of Route 2
2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid

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